molecular formula C17H14FNO3S B2661538 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1787916-34-0

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2661538
CAS No.: 1787916-34-0
M. Wt: 331.36
InChI Key: LXGBRROTSTXDRM-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a synthetic small molecule for research use. It features a benzamide core linked to a furan-substituted thiophene scaffold, a structural motif present in compounds investigated for targeting protein tyrosine phosphatases like SHP2, a key regulator in cellular signaling pathways . Inhibitors of SHP2 have emerged as a promising therapeutic strategy in oncology, as SHP2 activity is implicated in tumor initiation, progression, and metastasis, particularly through its role in the Ras/ERK signaling pathway . This compound is strictly for non-human research applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this chemical probe to study enzyme inhibition mechanisms and signaling pathways in diseases such as cancer. For specific handling, storage, and safety information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

2-fluoro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9,16,20H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGBRROTSTXDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxaldehyde, while nucleophilic substitution of the benzamide moiety can produce various substituted benzamides.

Scientific Research Applications

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide with structurally or functionally analogous compounds:

Compound Name / ID Key Structural Features Biological Activity Synthesis Highlights Reference
Target Compound 2-Fluoro-benzamide, thiophene, hydroxymethyl-furan Not explicitly reported (inferred: potential SHP2 or kinase inhibition) Likely involves formylation of thiophene, amide coupling (similar to )
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide, 1,3,4-oxadiazole, sulfamoyl, furan Antifungal (Candida albicans), thioredoxin reductase inhibition Purchased from Life Chemicals; solubilized with DMSO/Pluronic F-127
SBI-4232 (5-(Furan-2-yl)-2-hydroxy-N-phenylbenzamide) 2-Hydroxy-benzamide, furan, phenyl group SHP2 phosphatase inhibition (leukemia target) Method A: Aldol condensation of benzofuranone with aldehyde-containing intermediates
Compound 17 (E)-2-fluoro-N-(4-(3-(hydroxyamino)...benzamide) 2-Fluoro-benzamide, phthalazinone, hydroxyamino Anti-proliferative (cancer cell lines), 4.1-fold less cytotoxic to normal cells Synthesized via multi-step coupling; compared to SAHA and olaparib
2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide 2-Fluoro-benzamide, benzooxazole, hydroxy Not explicitly reported (inferred: kinase or epigenetic modulation)

Structural and Functional Insights

Heterocyclic Diversity :

  • The target compound’s thiophene-furan hybrid distinguishes it from oxadiazole-based LMM11 and benzooxazole-containing analogs . Thiophene’s electron-rich nature may enhance π-π stacking in target binding, while the furan’s oxygen atom could participate in hydrogen bonding.
  • Fluorine substitution at the benzamide’s 2-position is shared with Compound 17 and ’s benzooxazole derivative, likely improving metabolic stability and membrane permeability.

Biological Activity Trends: Antifungal activity in LMM11 correlates with the 1,3,4-oxadiazole and sulfamoyl groups, whereas the target compound’s thiophene-hydroxymethyl-furan motif may prioritize different targets (e.g., SHP2 phosphatases, as seen in SBI-4232) . Anti-proliferative effects in Compound 17 suggest fluorinated benzamides with extended conjugated systems (e.g., phthalazinone) are potent in oncology, but the target’s thiophene-furan unit might alter selectivity .

Synthetic Considerations: The target compound’s synthesis likely parallels SBI-4232 (), involving formylation of thiophene, followed by hydroxymethylation and amide coupling. ’s use of PFP-TFA for activating carboxylic acids could be relevant for benzamide formation . Challenges include the low solubility of furan-thiophene hybrids (noted in ), necessitating purification via reverse-phase HPLC .

However, the thiophene’s hydrophobicity may offset this, requiring formulation optimization .

Biological Activity

2-Fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound notable for its unique structural features, which include a benzamide moiety linked to a thiophene ring and a furan derivative. The presence of a fluorine atom enhances its chemical properties, potentially influencing its biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies.

Molecular Structure and Properties

The molecular formula of this compound is C16H15FNO3S. Its structure is characterized by multiple functional groups that contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC16H15FNO3S
Molecular Weight315.36 g/mol
Key Functional GroupsBenzamide, Thiophene, Furan

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of furan and thiophene rings, along with the fluorine substituent, may enhance the biological efficacy of this compound compared to simpler derivatives.

Anticancer Activity

Studies have shown that derivatives of thiophene and furan can possess significant anticancer properties. For instance, compounds featuring similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxicity of several thiophene-containing compounds against human cancer cell lines. The results indicated that compounds with electron-withdrawing groups (like fluorine) exhibited enhanced cytotoxicity:

Compound IC50 (µM) Cell Line
This compoundTBDTBD
Reference Compound (Doxorubicin)0.5A431

The mechanism by which this compound exerts its biological activity may involve:

  • Inhibition of Key Enzymes : Interaction with enzymes involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Antimicrobial Properties : Potentially disrupting bacterial cell wall synthesis or function.

Pharmacological Potential

Given its structural complexity and preliminary findings on biological activity, this compound may serve as a promising lead compound in drug development for treating cancer and infectious diseases.

Q & A

Basic Questions

Q. What are the key steps in synthesizing 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the thiophene-furan hybrid scaffold via Gewald reaction or Suzuki coupling to introduce the furan-2-yl(hydroxy)methyl group .
  • Step 2 : Benzamide coupling using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions .
  • Optimization : Yield improvements require precise control of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1.2:1 molar excess of amine to benzoyl chloride) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign signals for the furan-thiophene moiety (δ 6.2–7.5 ppm for aromatic protons) and hydroxymethyl group (δ 3.8–4.2 ppm) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves spatial arrangement, particularly the flexibility of the hydroxymethyl group .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for COX-1/2 or kinase targets .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and guide functional group modifications?

  • Approach : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate:

  • HOMO-LUMO gaps (predicting reactivity) .
  • Electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

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